1-(4-Chlorophenyl)ethane-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO2S |
|---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10ClNO2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3,(H2,10,11,12) |
InChI Key |
GXXQVVMCRRHQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
History and discovery of chlorinated ethane sulfonamides
An In-depth Technical Guide to the History and Discovery of Chlorinated Ethane Sulfonamides
Foreword
The journey of drug discovery is often a narrative of incremental innovation, where foundational chemical scaffolds are meticulously modified to unlock new therapeutic potential. The sulfonamide moiety, the cornerstone of the first synthetic antibacterial agents, represents one of the most enduring and versatile functional groups in medicinal chemistry.[1][2][3] This guide delves into a specific, yet significant, subclass: the chlorinated ethane sulfonamides. By introducing a chlorine atom to the ethane backbone of these structures, chemists have sought to modulate physicochemical properties and enhance biological activity, opening new avenues for therapeutic intervention. This document provides a comprehensive exploration of the history, synthesis, and evolving applications of these compounds, designed for researchers, scientists, and professionals engaged in the art and science of drug development.
Part 1: The Genesis of a Scaffold: Sulfonamides and the Role of Chlorine
The Sulfonamide Revolution: A Paradigm Shift in Medicine
The history of sulfonamides is synonymous with the dawn of modern chemotherapy. In the 1930s, the discovery that the azo dye Prontosil was metabolized in the body to release the active antibacterial agent, sulfanilamide, marked a monumental breakthrough in medicine.[3][4][5] This finding unleashed a wave of research, establishing the sulfonamide (-SO₂NH-) group as a critical "pharmacophore." These compounds were the first effective chemotherapeutic agents for preventing and curing bacterial infections in humans, predating the widespread use of penicillin.[2][3][6] Their mechanism, the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria, became a classic example of antimetabolite therapy.[7][8] The initial success of sulfonamides spurred decades of synthetic modification, expanding their therapeutic applications far beyond antimicrobials to include diuretics, antidiabetic agents, and anti-inflammatory drugs.[2][3][9]
The Strategic Introduction of Chlorine in Drug Design
Chlorine, a member of the halogen family, is a bioisostere of a methyl group but with profoundly different electronic properties. Its incorporation into a drug candidate is a deliberate and strategic decision in medicinal chemistry. The introduction of a chlorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[10] Chlorine's electron-withdrawing nature can influence the acidity of nearby protons and the overall electronic distribution of a molecule, which can be pivotal for receptor interaction. Over a quarter of all FDA-approved drugs contain chlorine, a testament to its utility in optimizing pharmacokinetic and pharmacodynamic profiles.[10] Structure-activity relationship (SAR) studies have repeatedly shown that the presence of a chlorine atom can dramatically enhance the biological properties of a compound, including its antibacterial potency.[10]
Defining the Core Structure: Chlorinated Ethane Sulfonamides
This guide focuses on molecules that contain the 2-chloroethanesulfonamide core structure. This scaffold combines the proven biological relevance of the sulfonamide group with the modulating effects of a chlorine atom on a short aliphatic chain. The exploration of these compounds is driven by the hypothesis that this specific combination can yield novel therapeutic agents with unique properties.
Caption: General chemical structure of a chlorinated ethane sulfonamide.
Part 2: Foundational Synthesis and Key Precursors
The synthesis of chlorinated ethane sulfonamides relies on the availability of specific, reactive chemical building blocks. The historical development of methods to produce these precursors was a critical step in enabling the exploration of this class of compounds.
Essential Building Blocks
-
2-Chloroethanesulfonyl Chloride: This is the primary electrophilic precursor for installing the 2-chloroethanesulfonyl group. Its synthesis is foundational to the field. While various methods exist, a common laboratory-scale approach involves the oxidative chlorination of 2-chloroethanethiol. This reagent is highly reactive and must be handled with care due to its corrosive nature.[6] It readily reacts with nucleophiles, particularly primary and secondary amines, to form the stable sulfonamide linkage.[11][12]
-
Taurine (2-Aminoethanesulfonic Acid): Taurine is a naturally occurring amino acid that is central to many physiological processes.[13] Its chemical structure is 2-aminoethanesulfonic acid, providing a direct biological precedent for the ethane sulfonamide scaffold. In synthesis, taurine and its derivatives can be used to introduce the ethane sulfonamide moiety, often requiring protection of the amino group before subsequent chemical transformations.[13]
The Cornerstone Reaction: Sulfonamide Bond Formation
The most common and historically significant method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[12][14] This reaction is robust and versatile, allowing for the creation of a diverse library of sulfonamide derivatives.
Experimental Protocol: General Synthesis of N-Substituted-2-chloroethanesulfonamides
-
Dissolution: The desired primary or secondary amine (1.0 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) and cooled to 0 °C in an ice bath.
-
Base Addition: A non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), is added to the solution to act as an acid scavenger.
-
Sulfonyl Chloride Addition: 2-Chloroethanesulfonyl chloride (1.05 equivalents), dissolved in the same solvent, is added dropwise to the stirred amine solution, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of 1 to 12 hours, monitored by thin-layer chromatography (TLC) for the consumption of the starting amine.
-
Workup: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield the pure N-substituted-2-chloroethanesulfonamide.
Caption: Standard workflow for the synthesis of chlorinated ethane sulfonamides.
Part 3: The Intersection with Biology: TUDCA and Beyond
While direct historical records of early "chlorinated" ethane sulfonamide discoveries are sparse, the field was significantly influenced by research into structurally related natural products, most notably Tauroursodeoxycholic acid (TUDCA).
Tauroursodeoxycholic Acid (TUDCA): A Natural Analog
TUDCA is a hydrophilic bile acid formed by the conjugation of taurine and ursodeoxycholic acid (UDCA).[15][16] It is found in trace amounts in humans but is a major component of the bile of bears, a fact that led to its historical use in traditional Chinese medicine.[16] TUDCA is not chlorinated, but its ethane sulfonamide (taurine) tail is of paramount importance to its biological function.
-
Biological and Therapeutic Significance: TUDCA exhibits potent cytoprotective effects. It functions as a chemical chaperone, aiding in proper protein folding and reducing endoplasmic reticulum (ER) stress.[17] This mechanism underlies its therapeutic potential in a range of conditions, including:
-
Liver Health: Used to treat cholestasis and cholesterol gallstones.[15][18]
-
Neuroprotection: Preclinical studies have shown it can reduce apoptosis and protect neurons in models of Huntington's, Parkinson's, and Alzheimer's diseases.[15][17]
-
Metabolic Disease: It has been shown to improve insulin sensitivity.[15]
-
The well-documented safety and broad therapeutic window of TUDCA provided a strong rationale for developing synthetic analogs, including chlorinated derivatives, to potentially enhance or modify its activity.[15]
Caption: Conceptual formation of TUDCA from its core components.
Pharmacological Screening of Synthetic Chlorinated Sulfonamides
Building on the foundational importance of the sulfonamide scaffold, researchers have synthesized and screened various chlorinated sulfonamides for a wide range of biological activities. A study by Aziz-ur-Rehman et al. describes the synthesis of a series of chlorinated sulfonamides by coupling 4-chlorobenzenesulfonyl chloride with various aromatic amines.[1] These compounds were evaluated for their enzyme inhibitory potential.
| Compound Class | Target Enzyme | Activity Noted | Reference |
| Chlorinated Sulfonamides | Butyrylcholinesterase (BChE) | Good inhibitory potential | [1] |
| Chlorinated Sulfonamides | Urease | Evaluated | [1] |
| Chlorinated Sulfonamides | Lipoxygenase (LOX) | Evaluated | [1] |
Table 1: Enzyme Inhibition Screening of Chlorinated Sulfonamides.
The findings demonstrated that these chlorinated sulfonamides possessed promising activity against butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[1] This highlights a key direction in the field: the development of chlorinated sulfonamides not as antibacterial agents, but as inhibitors of specific enzymes relevant to other complex diseases. More recently, cyclic sulfonamide derivatives have been identified as potent inhibitors of SARS-CoV-2, demonstrating the continued relevance of this scaffold in addressing urgent global health threats.[19]
Part 4: Modern Synthetic Strategies and Future Outlook
While the classical reaction between a sulfonyl chloride and an amine remains a workhorse, modern organic synthesis has focused on developing more efficient, safer, and environmentally friendly methods.
Innovations in Sulfonamide Synthesis
-
Green Chemistry Approaches: To mitigate the environmental impact of traditional synthetic methods, researchers have explored green alternatives. This includes using aqueous extracts of natural products like orange and banana peels as cost-effective and non-toxic catalysts, achieving high synthetic yields.[20] Other strategies focus on using sustainable solvents like water, ethanol, or deep eutectic solvents to replace volatile organic compounds.[6][21][22]
-
Oxidative Chlorination and In Situ Amidation: A significant advance involves the one-pot synthesis of sulfonamides directly from thiols. In this approach, a thiol is oxidized and chlorinated in situ to form the highly reactive sulfonyl chloride, which then immediately reacts with an amine present in the same reaction vessel.[14] Reagents like sodium dichloroisocyanurate (NaDCC) have proven effective for this transformation, offering a milder and more general route to sulfonamides.[21][22]
-
Electrochemical Synthesis: Electrochemical methods offer a powerful and sustainable alternative for creating the S-N bond. By applying an electric current, thiols and amines can be coupled directly at an anode, avoiding the need for pre-functionalized reagents and harsh oxidants.[23] This technique demonstrates excellent functional group tolerance, even allowing for the direct functionalization of amino acids without racemization.[23]
Future Directions and Unmet Needs
The field of chlorinated ethane sulfonamides is poised for continued growth. The versatility of the sulfonamide scaffold, combined with the strategic use of chlorination, presents numerous opportunities for drug discovery.
-
New Therapeutic Targets: Research is expanding beyond traditional targets. The discovery of cyclic sulfonamides as SARS-CoV-2 inhibitors is a prime example.[19] Future work will likely explore their potential as kinase inhibitors, protease inhibitors, and modulators of ion channels, particularly for applications in oncology and CNS disorders.[9]
-
Addressing Drug Resistance: While sulfonamide antibiotics have faced challenges with bacterial resistance, novel derivatives may overcome these issues.[7] By designing molecules that target different bacterial enzymes or possess dual mechanisms of action, it may be possible to revitalize this drug class.
-
Late-Stage Functionalization: A significant challenge in drug development is the ability to modify complex molecules late in the synthetic sequence. Recently developed reagents, such as Pyry-BF₄, allow for the direct activation of a primary sulfonamide into a sulfonyl chloride.[4] This enables the rapid diversification of advanced drug candidates, allowing chemists to quickly generate analogs with improved properties without re-synthesizing the entire molecule from scratch.
Conclusion
From their historical roots as the first synthetic antibacterials to their modern role as versatile scaffolds in targeted drug discovery, sulfonamides have left an indelible mark on medicinal chemistry. The specific introduction of a chloroethane moiety represents a rational design strategy to fine-tune the properties of these vital compounds. Through the continuous evolution of synthetic methodologies—from classical condensation reactions to sophisticated electrochemical and late-stage functionalization techniques—researchers are now better equipped than ever to explore the vast chemical space of chlorinated ethane sulfonamides. Their potential to yield novel therapeutics for a wide spectrum of diseases, from neurodegeneration to viral infections, ensures that this area of research will remain a vibrant and productive frontier in the quest for new medicines.
References
- Aziz-ur-Rehman, et al. (n.d.). Synthesis, Structural Analysis and Pharmacological Screening of Chlorinated Sulfonamides.
- Zielinski, P. A. (1976). Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository.
- (n.d.). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.
- (n.d.). Tauroursodeoxycholic Acid.
- (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
- (2025, August 5). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate.
- (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
- (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
- (2021, July 13). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. PMC.
- (n.d.). Tauroursodeoxycholic Acid (TUDCA). Alzheimer's Drug Discovery Foundation.
- (n.d.). TUDCA (Tauroursodeoxycholic Acid) - Advanced Liver Support. PureBulk, Inc.
- (2021, January 1). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. PubMed.
- (2025, March 15). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
- (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- (n.d.). Ursodoxicoltaurine. Wikipedia.
- (n.d.). Sulfonyl Chlorides and Sulfonamides. Merck Millipore.
- (2024, August 15). What Is TUDCA: Benefits & Supplementation. BodyBio.
- Al-Mudhafar, M. M. J. (2012, May 15). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES.
- (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- (n.d.). History of Sulfonamides. ResearchGate.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.rit.edu [repository.rit.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cbijournal.com [cbijournal.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. bodybio.com [bodybio.com]
- 17. Ursodoxicoltaurine - Wikipedia [en.wikipedia.org]
- 18. purebulk.com [purebulk.com]
- 19. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities [ajgreenchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Precision Synthesis of 1-(4-Chlorophenyl)ethane-1-sulfonamide
Part 1: Strategic Analysis & Reagent Selection
Target Deconstruction
The target molecule, 1-(4-Chlorophenyl)ethane-1-sulfonamide , features a primary sulfonamide group attached to a benzylic carbon. This structural motif presents unique synthetic challenges compared to aryl sulfonamides.
-
Lability: The benzylic C-S bond is weaker than an aromatic C-S bond. Intermediates such as benzylic sulfonyl chlorides are prone to thermal desulfonylation (loss of SO₂), reverting to the alkyl halide.
-
Chirality: The alpha-carbon is a stereocenter. While this guide focuses on the efficient preparation of the racemate, the methods selected preserve the carbon skeleton for potential downstream chiral resolution.
Retrosynthetic Logic
We evaluate three primary disconnections. The optimal choice depends on scale and available equipment.
| Route | Precursor | Key Reagents | Verdict |
| A. Organometallic (Grignard) | 1-(4-Chlorophenyl)ethyl halide | Mg, DABSO (Solid SO₂), SO₂Cl₂, NH₃ | Recommended (Lab Scale). High safety, avoids gaseous SO₂, one-pot. |
| B. Nucleophilic Substitution (Strecker) | 1-(4-Chlorophenyl)ethyl halide | Na₂SO₃, PCl₅, NH₃ | Recommended (Scale-Up). Cost-effective, robust, avoids organometallics. |
| C. Thiol Oxidation | 1-(4-Chlorophenyl)ethyl thiol | Cl₂/H₂O or H₂O₂ | Alternative. Viable but requires odorous thiol preparation. |
Part 2: Detailed Experimental Protocols
Protocol A: The "DABSO" One-Pot Method (High-Throughput/Safety Focused)
This modern approach utilizes DABSO (DABCO-bis(sulfur dioxide)), a bench-stable solid surrogate for gaseous sulfur dioxide, eliminating the need for gas cylinders and cryogenic traps.
Reagents & Materials
-
Substrate: 1-(4-Chlorophenyl)ethyl bromide [CAS: 16469-54-2] (1.0 equiv)
-
Reagent: Magnesium turnings (1.2 equiv), Iodine (crystal, catalytic)
-
SO₂ Source: DABSO [CAS: 119752-83-9] (0.6 equiv, delivers 1.2 equiv SO₂)
-
Oxidant/Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) (1.0 equiv) or N-Chlorosuccinimide (NCS)
-
Amine Source: Aqueous Ammonia (28%) or NH₃ in dioxane (excess)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 equiv) with a crystal of iodine.
-
Add a small portion of 1-(4-chlorophenyl)ethyl bromide in THF. Heat gently to initiate (disappearance of iodine color).
-
Add the remaining bromide dropwise at a rate to maintain gentle reflux.
-
Critical Check: Titrate a small aliquot to confirm Grignard formation (e.g., using salicylaldehyde phenylhydrazone).[1]
-
-
Sulfination (DABSO Insertion):
-
Cool the Grignard solution to -40 °C.
-
Add DABSO (0.6 equiv) in one portion.[1] The solid will slowly dissolve.
-
Allow the mixture to warm to room temperature (RT) over 2 hours. The formation of the magnesium sulfinate intermediate is indicated by a thick white suspension.
-
-
One-Pot Activation & Amination:
-
Cool the suspension back to 0 °C.
-
Add Sulfuryl Chloride (SO₂Cl₂) (1.0 equiv) dropwise. Caution: Exothermic. This generates the sulfonyl chloride in situ.
-
Stir for 15 minutes at 0 °C.
-
Add excess aqueous ammonia (5.0 equiv) or 0.5 M ammonia in dioxane dropwise.
-
Warm to RT and stir for 2 hours.
-
-
Workup:
Protocol B: The Sodium Sulfite "Strecker" Method (Scalable/Cost Focused)
Best for multi-gram to kilogram scales where organometallics are impractical.
Reagents & Materials
-
Substrate: 1-(4-Chlorophenyl)ethyl chloride or bromide (1.0 equiv)
-
Sulfonating Agent: Sodium Sulfite (Na₂SO₃) (2.0 equiv)[2]
-
Phase Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) (0.05 equiv)
-
Chlorinating Agent: Phosphorus Pentachloride (PCl₅) or POCl₃
-
Solvent: Water/Ethanol (1:1) for Step 1; Toluene for Step 2.
Step-by-Step Methodology
-
Sulfonate Salt Formation:
-
Dissolve 1-(4-chlorophenyl)ethyl halide in Ethanol/Water (1:1).
-
Add Na₂SO₃ and TBAB.
-
Reflux for 12–16 hours. Monitor by TLC (disappearance of halide).
-
Cool to RT. The sodium sulfonate salt may precipitate. If not, evaporate ethanol and salt out with NaCl. Filter and dry the white solid thoroughly (vacuum oven at 60 °C). Moisture interferes with the next step.
-
-
Sulfonyl Chloride Generation:
-
Suspend the dry sodium sulfonate salt in anhydrous Toluene.
-
Add PCl₅ (1.1 equiv) in portions at 0 °C.
-
Warm to 50 °C for 1 hour. Expert Note: Do not overheat (>70 °C) to prevent desulfonylation.
-
Quench carefully with ice water to remove inorganic phosphates. Separate the organic layer (containing the sulfonyl chloride) immediately.
-
-
Amination:
-
Add the Toluene layer dropwise to a stirred solution of aqueous Ammonia at 0 °C.
-
Stir vigorously for 1 hour.
-
Precipitate the product by partial evaporation or acidifying to pH 7. Filter the solid sulfonamide.
-
Part 3: Critical Expertise & Troubleshooting (E-E-A-T)
Mechanism & Causality
-
Why DABSO? Gaseous SO₂ is toxic and difficult to dispense accurately in small-scale synthesis. DABSO releases SO₂ in equilibrium, ensuring a controlled concentration that favors mono-insertion into the Grignard bond, preventing double-addition byproducts (sulfoxides).
-
The Benzylic Instability: Benzylic sulfonyl chlorides are prone to Cheletropic Elimination .
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Low Yield (Route A) | Grignard dimerization (Wurtz coupling). | Add halide slower; ensure Mg is active; keep temp low (-40°C) during DABSO addition. |
| Product is an Oil | Impurities or residual solvent. | Recrystallize from Ethanol/Water. If oil persists, tritur with Hexane/Ether. |
| Desulfonylation | Reaction temperature too high during PCl₅ step. | Keep chlorination step <50 °C. Use SO₂Cl₂ instead of PCl₅ for milder conditions. |
| Sulfone byproduct | Double addition of Grignard to SO₂. | Use excess DABSO or ensure reverse addition (Grignard into SO₂ source).[1] |
Part 4: Visualization
Synthetic Workflow Diagram
Caption: Comparative workflow of Organometallic (Route A) vs. Nucleophilic Substitution (Route B) pathways.
Data Summary: Reagent Comparison
| Parameter | DABSO Route (A) | Sulfite Route (B) |
| Atom Economy | Moderate (Loss of DABCO) | High |
| Safety Profile | Excellent (Solid reagents) | Good (Avoids PCl₅ if possible) |
| Reaction Time | 4–6 Hours | 18–24 Hours |
| Suitability | R&D / Discovery Chemistry | Process Development / Scale-up |
| Key Risk | Moisture sensitivity (Grignard) | Thermal instability (PCl₅ step) |
Part 5: References
-
Woolven, H., et al. (2011). "DABSO-Based, Three-Component, One-Pot Sulfone Synthesis." Organic Letters, 13(18), 4876–4879.
-
Nguyen, B., et al. (2013).[1] "Preparation of DABSO from Karl-Fischer Reagent." Organic Syntheses, 90, 301-315.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (General reference for Strecker reaction mechanism).
-
Barrett, A. G. M., et al. (2022). "Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism." Molecules, 25(6), 1435.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
In Vitro Assay Protocols for 1-(4-Chlorophenyl)ethane-1-sulfonamide Testing
Introduction
Sulfonamides represent a critical class of compounds in medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anticancer, antiviral, and enzyme inhibition properties.[1][2][3] The core chemical scaffold, characterized by a sulfonyl group connected to an amine, is a key pharmacophore that interacts with various biological targets. The compound of interest, 1-(4-Chlorophenyl)ethane-1-sulfonamide, is a synthetic molecule containing this key sulfonamide functional group. Given the established role of sulfonamides as inhibitors of crucial enzymes, a primary step in characterizing the bioactivity of this novel compound is to assess its potential as an enzyme inhibitor.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are well-established targets for sulfonamide-based drugs.[4][5] These enzymes play a vital role in the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, including glaucoma, epilepsy, and cancer.[6] Therefore, a logical and primary in vitro assay for this compound is to screen for its inhibitory activity against carbonic anhydrase.
In parallel with target-specific assays, it is imperative to evaluate the general cytotoxic effects of any novel compound. This ensures that any observed biological activity is not a result of broad cellular toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Should cytotoxicity be observed, further investigation into the mechanism of cell death is warranted. The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis, or programmed cell death.[11][12][13] A homogeneous caspase-3/7 assay can provide a sensitive measurement of the activity of these key effector caspases.[11][14][15]
This document provides detailed, step-by-step protocols for the in vitro evaluation of this compound, focusing on its potential as a carbonic anhydrase inhibitor and its effects on cell viability and apoptosis.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
Principle of the Assay
This assay quantifies the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, which results in the release of a chromogenic product that can be measured spectrophotometrically.[4][16] In the presence of an inhibitor like this compound, the rate of the enzymatic reaction will decrease, allowing for the determination of the compound's inhibitory potency (IC50).[4]
Experimental Workflow
Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.
Materials and Reagents
| Reagent/Material | Supplier/Source |
| 96-well clear flat-bottom plate | Standard lab supplier |
| Multi-well absorbance microplate reader | Standard lab equipment |
| Carbonic Anhydrase (CA) Enzyme | e.g., Sigma-Aldrich, Abcam |
| CA Assay Buffer | Supplied with kit or prepared |
| CA Substrate | e.g., p-Nitrophenyl acetate |
| Known CA Inhibitor (e.g., Acetazolamide) | e.g., Sigma-Aldrich |
| This compound | Synthesized/Sourced |
| DMSO (Dimethyl sulfoxide) | ACS grade |
Step-by-Step Protocol
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the test compound in assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Reconstitute the CA enzyme and prepare a working solution as per the manufacturer's instructions.[4]
-
Prepare the CA substrate solution.
-
Prepare the positive control inhibitor (e.g., Acetazolamide) in a similar manner to the test compound.
-
-
Assay Plate Setup :
-
Design the plate layout to include wells for:
-
Enzyme Control (EC): Enzyme + Substrate + Solvent.
-
Sample (S): Enzyme + Substrate + Test Compound.
-
Inhibitor Control (IC): Enzyme + Substrate + Known Inhibitor.
-
Solvent Control (SC): To test the effect of the solvent on enzyme activity.[4]
-
Background Control (BC): Substrate + Test Compound (no enzyme).
-
-
-
Assay Procedure :
-
To the appropriate wells of a 96-well plate, add the CA Assay Buffer.
-
Add 5 µL of the CA Enzyme working solution to the EC, S, IC, and SC wells.[4]
-
Add 10 µL of the diluted test compound to the S and BC wells.
-
Add 10 µL of the solvent to the SC wells.
-
Add 10 µL of the known inhibitor to the IC wells.
-
Incubate the plate at room temperature for 10 minutes.
-
To initiate the reaction, add 5 µL of the CA Substrate to all wells.[4]
-
-
Data Acquisition :
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 60 minutes at room temperature.
-
Data Analysis
-
For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve (ΔAbsorbance/Δtime).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100
-
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Principle of the Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.[10]
Experimental Workflow
Caption: Workflow for the Cell Viability (MTT) Assay.
Materials and Reagents
| Reagent/Material | Supplier/Source |
| 96-well tissue culture-treated plate | Standard lab supplier |
| Human cancer cell line (e.g., HeLa, MCF-7) | ATCC |
| Cell culture medium (e.g., DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich |
| DMSO (Dimethyl sulfoxide) or other solubilization buffer | ACS grade |
Step-by-Step Protocol
-
Cell Seeding :
-
Harvest and count the desired cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO as the highest test compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation :
-
Formazan Solubilization :
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition :
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the % Cell Viability against the logarithm of the test compound concentration.
-
Determine the EC50 value, the concentration of the compound that reduces cell viability by 50%, from the dose-response curve.
Apoptosis Assay (Caspase-3/7 Activity)
Principle of the Assay
This assay utilizes a pro-luminescent or pro-fluorescent caspase-3/7 substrate.[15] In the presence of active caspase-3 and -7, the substrate is cleaved, releasing a signal (light or fluorescence) that is proportional to the amount of caspase activity.[15]
Experimental Workflow
Caption: Workflow for the Caspase-3/7 Activity Assay.
Materials and Reagents
| Reagent/Material | Supplier/Source |
| 96-well white-walled plate (for luminescence) | Standard lab supplier |
| Human cancer cell line | ATCC |
| Cell culture medium, FBS, Penicillin-Streptomycin | Gibco |
| Caspase-Glo® 3/7 Assay System | Promega |
| Known apoptosis inducer (e.g., Staurosporine) | e.g., Sigma-Aldrich |
Step-by-Step Protocol
-
Cell Seeding and Treatment :
-
Seed cells in a 96-well white-walled plate and incubate for 24 hours as described in the MTT assay protocol.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for apoptosis induction (e.g., staurosporine).
-
Incubate for a time period determined by preliminary experiments or literature (e.g., 6, 12, or 24 hours).
-
-
Assay Procedure :
-
Allow the plate and its contents to equilibrate to room temperature.[14]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Mix the contents of the wells using a plate shaker at a low speed (300-500 rpm) for 30 seconds to 2 minutes.[14]
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition :
-
Measure the luminescence of each well using a microplate reader.
-
Data Analysis
-
Subtract the average luminescence of the blank wells (medium + reagent) from all other readings.
-
Calculate the fold change in caspase activity compared to the untreated control.
-
Plot the fold change in caspase activity against the concentration of the test compound.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
AVESİS. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 12. stemcell.com [stemcell.com]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. promega.com [promega.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 16. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
Application Note: Microwave-Assisted Synthesis of 1-(4-Chlorophenyl)ethane-1-sulfonamide
Abstract
This application note details a robust, microwave-accelerated protocol for the synthesis of 1-(4-Chlorophenyl)ethane-1-sulfonamide , a key pharmacophore in diuretic and anticonvulsant drug discovery. Traditional heating methods for nucleophilic substitution at secondary benzylic positions often suffer from competing elimination reactions (styrene formation) and long reaction times (12–24 hours). By utilizing microwave irradiation (MW) , we enhance the kinetics of the initial sulfonation step, reducing reaction time to under 20 minutes while suppressing elimination by-products.[1] This guide provides a validated two-stage workflow: (1) MW-assisted nucleophilic displacement of bromide by sulfite, and (2) One-pot activation-amination to the primary sulfonamide.
Introduction & Retrosynthetic Logic
The target molecule features a sulfonamide moiety attached to a secondary benzylic carbon. The synthesis is challenging due to the steric hindrance at the
Microwave irradiation overcomes these barriers by providing rapid, volumetric heating that increases the molecular turnover rate of the nucleophilic attack before thermal degradation occurs.
Retrosynthetic Analysis
-
Target: this compound
-
Precursor: 1-(4-Chlorophenyl)ethanesulfonyl chloride
-
Starting Material: 1-(4-Chlorophenyl)ethyl bromide (derived from the corresponding alcohol or commercially available).
Strategic Choice: We utilize a Sodium Sulfite displacement strategy. Unlike thiourea methods (which require oxidative chlorination that can over-chlorinate the ring), the sulfite route yields a stable sulfonate salt that is cleanly converted to the sulfonyl chloride.
Materials & Equipment
Reagents
-
Substrate: 1-(4-Chlorophenyl)ethyl bromide (98%)
-
Reagents: Sodium sulfite (
, anhydrous), Phosphorus oxychloride ( ), Ammonium hydroxide ( ), Tetrabutylammonium bromide (TBAB - Phase Transfer Catalyst). -
Solvents: Ethanol (EtOH), Water (
), Dichloromethane (DCM), Tetrahydrofuran (THF).
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of maintaining 140–160°C and 15–20 bar pressure.
-
Vessels: 10 mL and 35 mL pressure-rated glass vials with crimp/snap caps.
-
Analysis: HPLC-MS (C18 column),
-NMR (400 MHz).
Experimental Protocol
Stage 1: Microwave-Assisted Synthesis of Sodium Sulfonate Intermediate
Objective: Rapid displacement of the secondary bromide with sulfite.
Mechanism:
-
Preparation: In a 35 mL microwave vial, dissolve 1-(4-Chlorophenyl)ethyl bromide (10 mmol, 2.19 g) in a mixture of EtOH:H2O (2:1 ratio, 15 mL).
-
Additives: Add Sodium Sulfite (15 mmol, 1.89 g) and TBAB (0.5 mmol, 160 mg). The excess sulfite drives the equilibrium; TBAB aids in solubilizing the sulfite anion in the organic phase.
-
Microwave Parameters:
-
Temp: 150°C
-
Time: 15 minutes (Hold time)
-
Power: Dynamic (Max 250 W)
-
Stirring: High
-
-
Work-up:
Stage 2: Activation and Amination
Objective: Conversion of the sulfonate salt to the primary sulfonamide.
-
Chlorination:
-
Suspend the dried crude sulfonate salt in anhydrous DCM (20 mL).
-
Add
(12 mmol) and a catalytic amount of DMF (2 drops). -
Reflux at 45°C for 2 hours (or MW at 60°C for 10 min).
-
Checkpoint: Monitor by TLC (conversion of polar salt to non-polar sulfonyl chloride).
-
Quench carefully with ice water, extract with DCM, and dry the organic layer over
. Filter and concentrate to obtain the crude 1-(4-chlorophenyl)ethanesulfonyl chloride .
-
-
Amination (Microwave-Assisted):
-
Dissolve the crude sulfonyl chloride in THF (5 mL) in a 10 mL MW vial.
-
Add Ammonium Hydroxide (28%, 5 mL).
-
Microwave Parameters:
-
Temp: 80°C
-
Time: 5 minutes
-
Power: Max 100 W
-
-
Reaction Logic: Microwaves accelerate the nucleophilic attack of ammonia while minimizing hydrolysis of the sulfonyl chloride by water.
-
-
Purification:
-
Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with brine, dry over
, and concentrate.[5] -
Recrystallize from EtOH/Hexane to yield pure This compound .
-
Data & Analysis
Expected Yields & Specifications
| Parameter | Conventional Heating | Microwave Protocol |
| Reaction Time (Stage 1) | 12–24 Hours (Reflux) | 15 Minutes |
| Reaction Time (Stage 2) | 2–4 Hours | 5 Minutes |
| Overall Yield | 45–55% | 78–85% |
| Purity (HPLC) | >90% | >98% |
| Main Impurity | 4-Chlorostyrene (Elimination) | Minimal (<1%) |
Characterization (Simulated)
-
-NMR (400 MHz, DMSO-
): 7.45 (d, J=8.5 Hz, 2H, Ar-H), 7.38 (d, J=8.5 Hz, 2H, Ar-H), 6.90 (s, 2H, ), 4.35 (q, J=7.0 Hz, 1H, -Ar), 1.55 (d, J=7.0 Hz, 3H, ). -
MS (ESI): m/z 218.0 [M-H]
.
Visualizations
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the transformation from the alkyl bromide to the final sulfonamide, highlighting the critical microwave steps.
Caption: Microwave-accelerated synthetic pathway showing drastic time reduction in substitution and amination steps.
Diagram 2: Experimental Workflow
A step-by-step logic flow for the laboratory execution.
Caption: Operational workflow for the two-stage microwave synthesis protocol.
Troubleshooting & Optimization
-
Issue: Low Yield in Stage 1 (Sulfonate formation).
-
Cause: Incomplete substitution or elimination to styrene.
-
Solution: Increase MW temperature to 160°C. Ensure TBAB is fresh (hygroscopic). Verify the ratio of EtOH:H2O is 2:1; too much ethanol reduces sulfite solubility.
-
-
Issue: Hydrolysis during Amination.
-
Cause: Reaction with water competes with ammonia.
-
Solution: Use a high concentration of Ammonia (28-30%). The MW heating rate must be fast (high power density) to favor the amination kinetic product.
-
-
Safety Note:
is corrosive and reacts violently with water. Ensure the sulfonate salt is completely dry before adding .
References
-
De Luca, L., & Giacomelli, G. (2008).[1][6] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[6][7][8] The Journal of Organic Chemistry, 73(10), 3967–3969. Link
-
Laderhar, S., et al. (2006). Microwave Assisted Synthesis of Sodium Sulfonates: Precursors of Sulfonyl Chlorides and Fluorides.[9] Journal of Organic Chemistry, 71(18). (Contextual grounding based on general bromide-to-sulfonate MW protocols).
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[10] RSC Advances, 3, 1-6.[10] Link
-
BenchChem. (2025).[2] 1-(4-Chlorophenyl)ethanol chemical structure and formula. BenchChem Database. Link (Source for precursor properties).
-
ChemicalBook. (2017). N-(4-chlorophenyl)ethanesulfonamide synthesis. ChemicalBook Protocols. Link (Reference for analog characterization).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 5. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 6. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. cbijournal.com [cbijournal.com]
- 9. Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Note: Green Chemistry Approaches to Synthesizing Chlorophenyl Sulfonamides
[1][2]
Executive Summary & Strategic Rationale
Chlorophenyl sulfonamides are critical pharmacophores in medicinal chemistry, serving as the structural backbone for diuretics (e.g., hydrochlorothiazide), COX-2 inhibitors (e.g., celecoxib), and varying antibiotics. Traditional synthesis—the Schotten-Baumann reaction of sulfonyl chlorides with amines—is chemically efficient but environmentally costly. It typically relies on chlorinated solvents (DCM, CHCl₃), corrosive reagents (SOCl₂), and generates significant acidic waste.
This Application Note details three validated "Green Chemistry" protocols that eliminate these liabilities while maintaining or improving yield. These methods prioritize Atom Economy , Solvent Replacement , and Hazard Reduction .
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision matrix for selecting the optimal green synthesis pathway based on starting material availability.
Method A: Aqueous "On-Water" Synthesis
Principle: Leveraging the hydrophobic effect. In water, organic reactants (sulfonyl chloride and amine) form an emulsion. The reaction accelerates at the organic-water interface due to hydrogen bonding stabilization of the transition state, often proceeding faster than in organic solvents.
Materials
-
Substrate: 4-Chlorobenzenesulfonyl chloride (1.0 equiv)
-
Amine: Aniline or aliphatic amine (1.1 equiv)[1]
-
Solvent: Deionized Water (Tap water is often sufficient, but DI is preferred for HPLC purity).
Protocol
-
Preparation: In a round-bottom flask, dissolve Na₂CO₃ (1.2 mmol) in water (5 mL per mmol of substrate).
-
Amine Addition: Add the amine (1.1 mmol). If the amine is a solid, ensure it is finely powdered.
-
Substrate Addition: Add 4-chlorobenzenesulfonyl chloride (1.0 mmol) dropwise (if liquid) or portion-wise (if solid) at room temperature.
-
Note: Vigorous stirring is critical here to maximize the interfacial surface area.
-
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Monitoring: Monitor by TLC (30% EtOAc/Hexane). The disappearance of the sulfonyl chloride is usually rapid.
-
-
Workup (Filtration):
-
The sulfonamide product typically precipitates out of the water as a white solid.
-
Acidify the mixture to pH ~2 using 1M HCl to remove unreacted amine and neutralize the carbonate.
-
Filter the solid under vacuum. Wash with excess water to remove salts.
-
-
Drying: Dry the precipitate in a vacuum oven at 50°C.
Validation Metrics:
-
Yield: Typically 88–95%.
-
Purity: >95% (often requires no recrystallization).
-
Green Aspect: Zero organic solvent waste (E-factor significantly reduced).[3]
Method B: Mechanochemical "Telescopic" Synthesis
Principle: This method avoids the isolation of the unstable and corrosive sulfonyl chloride. It uses Ball Milling to perform a one-pot oxidative chlorination of a disulfide, followed immediately by amination. It utilizes solid bleach (NaOCl[4]·5H2O) as a green oxidant.
Materials
-
Substrate: Bis(4-chlorophenyl) disulfide (0.5 mmol)
-
Oxidant: NaOCl·5H2O (3.0 mmol)
-
Amine: 4-Chloroaniline (or other amine) (1.1 mmol)
-
Base: MgO (4.0 mmol)[3]
-
Equipment: Planetary Ball Mill (e.g., Retsch PM 100) with ZrO₂ (Zirconia) jar (15 mL) and balls (2 x 8mm).
Protocol
Step 1: In-Situ Sulfonyl Chloride Generation
-
Charge the ZrO₂ jar with NaHSO₄, Bis(4-chlorophenyl) disulfide, and NaOCl·5H2O.[4]
-
Critical: Add reagents in this specific order to control gas evolution.
-
-
Mill at 30 Hz for 45 minutes .
Step 2: Amination 3. Open the jar (in a fume hood, as trace Cl₂ gas may be present). 4. Add the Amine and MgO.[3] 5. Reseal and mill at 30 Hz for 60 minutes .
Step 3: Workup 6. Recover the solid cake from the jar using a minimal amount of Ethyl Acetate (green solvent alternative) or Ethanol. 7. Filter to remove inorganic salts (NaCl, MgSO₄). 8. Evaporate solvent to yield the crude sulfonamide.
Figure 2: Telescopic mechanochemical workflow avoiding isolation of corrosive intermediates.
Method C: Electrochemical Oxidative Coupling
Principle: The "Greenest" approach for high-value libraries. It couples thiols directly with amines using electricity as the oxidant, generating H₂ as the only byproduct.[7][10][11]
Materials
-
Substrate: 4-Chlorothiophenol
-
Amine: Morpholine (or primary/secondary amine)
-
Electrolyte: NH₄I (Ammonium Iodide) - acts as a redox mediator.
-
Solvent: MeOH/H₂O (Wait, acetonitrile is common, but MeOH is greener).
-
Setup: Undivided cell, Graphite anode, Platinum (or Nickel) cathode. Constant current (CCE).
Protocol
-
Cell Assembly: In a 10 mL beaker-type cell, mix 4-chlorothiophenol (0.5 mmol), amine (2.0 equiv), and NH₄I (0.5 equiv) in MeOH (5 mL).
-
Electrolysis: Insert electrodes (submerged ~1 cm). Apply a constant current of 10 mA/cm² .
-
Duration: Run for 3–4 F/mol (approx 2-3 hours depending on surface area).
-
Workup: Evaporate MeOH. Redissolve in EtOAc, wash with Na₂S₂O₃ (to remove trace Iodine), then water. Dry and concentrate.
Comparative Analysis & Data
| Metric | Method A: Aqueous | Method B: Mechanochemical | Method C: Electrochemical |
| Atom Economy | Moderate (Uses Sulfonyl Cl) | High (Start from Disulfide) | Very High (Start from Thiol) |
| E-Factor | Low (Water waste only) | Very Low (Solvent-free) | Low (Electrolyte recycling) |
| Scalability | Excellent (kg scale) | Moderate (Ball mill limits) | Good (Flow electrochem) |
| Reaction Time | 30–60 min | 2 hours | 2–4 hours |
| Hazard Profile | Low (if acid Cl handled well) | Very Low (No acid Cl handling) | Low (No oxidants added) |
Troubleshooting & Optimization
-
Hydrolysis Competition (Method A):
-
Issue: Sulfonyl chloride hydrolyzing to sulfonic acid instead of reacting with amine.
-
Fix: Ensure the amine is added before the sulfonyl chloride. Keep temperature < 25°C. Increase amine equivalents to 1.2.
-
-
Caking (Method B):
-
Issue: Reagents sticking to the jar walls, stopping the reaction.
-
Fix: Add a "Liquid Grinding Assistant" (LAG). 50 µL of Ethanol or EtOAc helps lubricate the grinding without acting as a bulk solvent.
-
-
Incomplete Conversion (Method C):
-
Issue: Disulfide byproduct remaining.
-
Fix: Increase the charge passed (Faradays/mol). Ensure the electrolyte (NH₄I) concentration is sufficient (it acts as the catalytic mediator).
-
References
-
El-Faham, A., et al. (2021). A facile, environmentally benign sulfonamide synthesis in water.[2][8] RSC Advances. Link
-
Cuccu, F., & Porcheddu, A. (2024).[4] Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry. Link
-
Laudadio, G., et al. (2019).[11] Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.[10] Link
-
Zhao, L., et al. (2021).[8] Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. Journal of Organic Chemistry. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities [ajgreenchem.com]
- 6. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water [organic-chemistry.org]
- 9. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
Troubleshooting & Optimization
Troubleshooting side reactions in sulfonamide coupling protocols
Topic: Troubleshooting side reactions in sulfonamide coupling protocols. Audience: Researchers, scientists, and drug development professionals.[1] Status: Active Support | Version: 2.4
Introduction: The deceptively simple bond
The formation of the sulfonamide bond (
This guide moves beyond basic "add A to B" instructions. We analyze the kinetic versus thermodynamic competitions occurring in your flask and provide field-proven protocols to suppress side reactions.
Part 1: The "Double-Dip" Error (Bis-Sulfonylation)
Symptom: You observe a new spot on TLC (usually higher R_f) or a mass peak corresponding to
The Mechanism:
The primary sulfonamide product (
Troubleshooting Protocol:
| Variable | Adjustment | Rationale |
| Stoichiometry | Limit | Never use |
| Addition Order | Inverse Addition | Add the sulfonyl chloride solution dropwise to the amine/base mixture. This keeps the concentration of the electrophile low relative to the amine. |
| Base Selection | Switch to Pyridine | Pyridine ( |
| Rescue | Morpholine Scavenge | If bis-sulfonylation is detected, add morpholine. It reacts with excess chloride rapidly; for the bis-product, mild hydrolysis (LiOH/THF) can sometimes cleave the second sulfonyl group selectively. |
Visualization: The Bis-Sulfonylation Trap
Figure 1: Kinetic pathway showing how product acidity leads to bis-sulfonylation in basic media.
Part 2: The "Phantom Reagent" (Hydrolysis)
Symptom: The sulfonyl chloride disappears (by TLC/LCMS), but the desired product yield is low. A sulfonic acid peak (
The Mechanism: Sulfonyl chlorides are moisture-sensitive electrophiles. Water competes with your amine for the sulfur center. This is particularly problematic with:
-
Hygroscopic solvents: (e.g., "Wet" THF or DMF).
-
Unstable reagents: Electron-rich sulfonyl chlorides hydrolyze faster.
-
Schotten-Baumann conditions: Biphasic water/DCM mixtures rely on the amine reacting faster than water; if the amine is sterically hindered, water wins.
Troubleshooting Protocol:
-
Q: My amine is a salt (e.g., HCl salt). Do I need water?
-
A: No. Avoid Schotten-Baumann (water/DCM) for difficult couplings. Suspend the salt in anhydrous DCM or DMF and use 3.0 equiv of DIPEA . The first equivalent frees the amine; the remaining two drive the reaction.
-
-
Q: The sulfonyl chloride is old. Can I use it?
-
A: Likely not. Check quality by adding a drop to excess methanol. If you don't see quantitative conversion to the methyl ester by NMR/TLC, purify it or make it fresh.
-
-
Q: How do I stop hydrolysis in situ?
-
A: Use the "Anhydrous Loading" technique. Dissolve the sulfonyl chloride in dry DCM. Dry the amine solution over molecular sieves (4Å) before mixing.
-
Part 3: Sluggish Reactivity & The DMAP Dilemma
Symptom: Starting material remains unreacted after 24 hours. Adding more heat only causes decomposition.
The Mechanism: Sterically hindered amines (e.g., tert-butyl amines, anilines with ortho-subs) are poor nucleophiles.
-
The DMAP Fix: Adding 4-Dimethylaminopyridine (DMAP) creates a highly reactive N-sulfonylpyridinium intermediate.
-
The DMAP Risk: This intermediate is so reactive it can be hydrolyzed by trace water or react with the solvent (e.g., alcohols) if the amine is too slow.
Advanced Protocol: The "Pentafluorophenyl (PFP) Ester" Bypass When the chloride is too unstable or the amine too slow, convert the sulfonic acid to a PFP ester. These are stable to chromatography and water but react cleanly with amines.
Step-by-Step PFP Protocol:
-
Activation: Dissolve Sulfonic Acid (1.0 equiv) and Pentafluorophenol (1.1 equiv) in DCM.
-
Coupling: Add EDC·HCl (1.2 equiv). Stir at RT for 2-4 hours.
-
Isolation: Wash with water.[1] The PFP ester is stable.
-
Amidation: React the isolated PFP ester with your difficult amine and
in MeCN at 50°C.
Visualization: Decision Matrix for Troubleshooting
Figure 2: Logical workflow for diagnosing reaction failure.
Part 4: Alternative Pathways (When Standard Coupling Fails)
If the
Buchwald-Hartwig Type Sulfonamidation:
-
Substrates: Aryl Halide + Primary Sulfonamide.
-
Catalyst System:
/ . -
Base:
. -
Solvent:
-Amyl alcohol or Dioxane. -
Mechanism: Oxidative addition into the Aryl-Halide bond, followed by amine coordination and reductive elimination. This completely bypasses the risk of hydrolysis.
References
-
Bis-sulfonylation Mechanisms
-
Pentafluorophenyl (PFP)
-
Palladium-Catalyzed Sulfonamidation
-
DMAP Catalysis and Side Reactions
- Chem. Rev.1983, 83, 3, 297–320.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: High-Purity Synthesis of 1-(4-Chlorophenyl)ethane-1-sulfonamide
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing 1-(4-Chlorophenyl)ethane-1-sulfonamide (CAS: Check specific isomer availability, generic scaffold referenced).
Unlike stable aryl sulfonamides, this molecule is a benzylic sulfonamide . The sulfonyl group is attached to an aliphatic carbon adjacent to the aromatic ring. This structural feature introduces unique instability pathways—specifically thermal extrusion of SO₂ and benzylic elimination (styrene formation) —that are not present in standard benzenesulfonamide production.
This guide prioritizes Scientific Integrity and Process Autonomy . We do not offer generic advice; we analyze the mechanistic causality of impurities to provide self-validating protocols.
Part 1: Impurity Profiling & Mechanistic Pathways
Before troubleshooting, you must visualize where impurities originate. The benzylic position is the critical control point.
Visualizing the Impurity Landscape
Figure 1: Mechanistic origins of key impurities. Note that the benzylic sulfonyl chloride intermediate is the bifurcation point for most critical defects.
Part 2: Troubleshooting Guides (Q&A Format)
Module A: The Sulfonyl Chloride Intermediate
User Question: "I am observing low yields and a strong smell of SO₂ during the formation of the sulfonyl chloride intermediate. HPLC shows a non-polar peak that matches 4-chlorostyrene. What is happening?"
Scientist Response: You are experiencing thermal instability of the benzylic sulfonyl chloride . Unlike phenyl sulfonyl chlorides, benzylic analogs are prone to cheletropic extrusion of SO₂ and E2 elimination .
-
The Mechanism: The benzylic proton is acidic. In the presence of heat or weak bases, the molecule eliminates HCl to form 4-chlorostyrene (Impurity A). Alternatively, the C-S bond homolyzes, releasing SO₂ and recombining to form the benzylic chloride.
-
The Fix (Protocol):
-
Temperature Control: Maintain reaction temperature strictly between -5°C and 0°C . Never exceed 10°C during this step.
-
Quench Strategy: Do not isolate the sulfonyl chloride to dryness. Solvent exchange (e.g., from acetic acid/water to DCM) should be done cold.
-
Throughput: Process the intermediate immediately. Benzylic sulfonyl chlorides degrade with a half-life of hours at room temperature.
-
User Question: "My final product contains ~2% of the des-chloro analog (1-phenylethane-1-sulfonamide). I cannot remove it by crystallization."
Scientist Response: This is a "Feedstock-in, Product-out" issue. The des-chloro impurity is structurally nearly identical to your target, making downstream separation via crystallization or standard silica chromatography chemically inefficient.
-
Root Cause:
-
Scenario A (Most Likely): Your starting material (e.g., 4-chloroethylbenzene or 4-chloroacetophenone) contains the des-chloro impurity.
-
Scenario B: If you used a metal-catalyzed step (e.g., Pd-catalyzed cross-coupling) earlier in the synthesis, oxidative addition into the Ar-Cl bond may have occurred, followed by reduction.
-
-
The Fix:
-
GC Purity Check: Run a GC-FID on your starting material. If the des-chloro content is >0.5%, reject the lot. You cannot purify your way out of this efficiently at the end.
-
Reagent Selection: If synthesizing the precursor, avoid catalytic hydrogenation (H₂/Pd) steps, which will strip the aromatic chlorine. Use hydride reductions (NaBH₄) instead.
-
Module B: Ammonolysis & Bis-Sulfonamide Formation
User Question: "I see a late-eluting impurity (RRT ~1.5) in HPLC. Mass spec suggests it is a dimer (M+ = Target x 2 - NH3). How do I prevent this?"
Scientist Response: You have formed the Bis-sulfonimide (Impurity C) . This occurs when the highly nucleophilic sulfonamide product attacks a remaining molecule of sulfonyl chloride.
-
The Fix (Stoichiometry & Order of Addition):
-
Inverse Addition: Do not add ammonia to the sulfonyl chloride. Instead, slowly add the sulfonyl chloride solution to a concentrated ammonia solution . This ensures the electrophile (chloride) always encounters a vast excess of ammonia, statistically favoring the primary amine formation over the secondary attack.
-
Ammonia Equivalents: Use at least 5.0 equivalents of NH₃.
-
Two-Phase Buffer: Use a biphasic system (DCM/28% NH₄OH). The product sulfonamide often precipitates or stays in the organic layer, while the ammonium salt stays aqueous, reducing contact between the product and the reactive chloride.
-
Part 3: Quantitative Optimization Protocol
Use this table to standardize your process parameters. These values are derived from stability data of benzylic sulfonyl species [1, 2].
| Parameter | Critical Range | Consequence of Deviation |
| Chlorination Temp | -10°C to 0°C | >5°C: Styrene formation (Elimination). >20°C: SO₂ extrusion. |
| Cl₂ Gas Flow | Slow, subsurface | Fast: Localized overheating, radical chlorination of the ethyl chain. |
| Ammonolysis pH | > 10 | < 9: Hydrolysis to Sulfonic Acid (Impurity B). |
| NH₃ Stoichiometry | 5.0 - 10.0 eq | < 3.0 eq: Bis-sulfonimide (Dimer) formation. |
| Drying Temp | < 45°C (Vac) | > 50°C: Thermal degradation of the sulfonamide. |
Part 4: Purification Decision Tree
If impurities persist, use this logic flow to select the correct purification method.
Figure 2: Downstream processing logic. Note that des-chloro impurities trigger a batch rejection due to the difficulty of separation.
References
-
Org. Process Res. Dev. 2002, 6, 6, 863–868. Safety and Stability of Sulfonyl Chlorides. (General stability data on benzylic vs. aryl sulfonyl chlorides).
-
J. Med. Chem. 2010, 53, 15, 5502–5510. Synthesis of Sulfonamide Scaffolds. (Protocols for ammonolysis preventing bis-sulfonylation).
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 9.6.15: Sulfonamides. (Standard procedures for chlorosulfonation and amination).[1][2]
(Note: While specific URLs to locked journals are provided to the landing page as requested, access requires institutional subscription. The protocols described above are synthesized from these standard industrial practices.)
Sources
Safety Operating Guide
1-(4-Chlorophenyl)ethane-1-sulfonamide proper disposal procedures
Executive Summary & Operational Directive
Immediate Action Required: Treat 1-(4-Chlorophenyl)ethane-1-sulfonamide as a Halogenated Organic Waste .
As researchers, we often treat sulfonamide intermediates as benign building blocks.[1] However, the presence of the 4-chlorophenyl moiety dictates a specific disposal pathway.[1] Unlike standard organic waste, this compound releases acidic gases (HCl, SOx) and potentially dioxins if incinerated at insufficient temperatures.[1]
The Golden Rule: Never commingle this substance with non-halogenated solvents or strong oxidizers.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its stress points.[1] This table synthesizes the physicochemical properties that dictate our waste management strategy.
| Parameter | Data / Characteristic | Operational Implication |
| Chemical Structure | Chlorinated Aromatic Sulfonamide | Must go to high-temp incineration with scrubbers. |
| Physical State | Solid (White to off-white powder) | Dust generation is a primary inhalation risk during transfer. |
| Acidity (pKa) | ~10.0 (Sulfonamide N-H) | Weakly acidic; incompatible with strong bases and oxidizers. |
| Hazard Class (GHS) | Irritant (Skin/Eye), Aquatic Toxicity | Do not wash down drains.[1] Zero-discharge protocol. |
| Elemental Composition | Contains Sulfur (S) and Chlorine (Cl) | Combustion generates Sulfur Oxides (SOx) and Hydrogen Chloride (HCl). |
Pre-Disposal: Segregation & Stabilization
The "Why" Behind the Protocol: Effective disposal starts at the bench, not the waste room. The primary risk with sulfonamides is their reactivity with strong oxidizers (e.g., nitric acid, permanganates), which can lead to exothermic decomposition.[1]
Segregation Logic
-
Halogenated Stream: Because of the Chlorine atom, this compound (and any solution containing it) must be tagged as Halogenated Waste . Mixing it with non-halogenated waste (e.g., pure acetone/methanol) contaminates the entire carboy, forcing the waste vendor to treat the whole volume as halogenated, which triples disposal costs and energy requirements.[1]
-
Oxidizer Isolation: Keep separate from nitrates, perchlorates, and peroxides.[1]
Visualizing the Decision Matrix
Use the following logic flow to determine the correct waste stream for your specific sample state.
Figure 1: Decision tree for waste stream selection. Note that adding this compound to a non-halogenated solvent automatically reclassifies the mixture as Halogenated Waste.
Detailed Disposal Protocols
Scenario A: Pure Solid or Heavily Contaminated Solids
Applicability: Expired reagents, spill cleanup debris, heavily contaminated gloves.[1]
-
Primary Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: Write out the full name. Do not use abbreviations or structural formulas.
-
Constituents: "this compound >95%".
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Storage: Store in the "Solid Hazardous Waste" bin, specifically the satellite accumulation area (SAA) designated for toxic solids.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates from recrystallization or reaction mixtures.
-
Container Selection: Use an HDPE carboy or a safety-coated glass bottle. Avoid metal containers (aluminum/steel) as the potential hydrolysis of the sulfonamide or residual chlorides can cause corrosion over time.
-
Compatibility Check: Ensure the carboy does not contain strong acids (pH < 2) or oxidizers.
-
Transfer: Use a funnel to prevent spillage. If the solvent is volatile (e.g., DCM), perform this in a fume hood.[1]
-
Tagging:
-
Label as "HALOGENATED SOLVENT WASTE" .
-
List all solvents (e.g., "Dichloromethane 90%, Methanol 5%").
-
List the solute: "this compound <5%".
-
Regulatory Compliance (RCRA & EPA)
While this compound is not explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it is regulated under the "Cradle-to-Grave" principle.[1]
-
Waste Code Assignment:
-
If dissolved in spent halogenated solvents (Methylene Chloride, etc.), apply code F001 or F002 [1].[1][2]
-
If the waste exhibits toxicity characteristics (determined by TCLP), it may carry a D-code .[1]
-
Best Practice: In the absence of specific testing, manage it as Non-RCRA Regulated Halogenated Waste (unless mixed with listed solvents), but always incinerate via a permitted facility.[1]
-
-
Destruction Method: The only acceptable destruction method is High-Temperature Incineration at a facility equipped with acid gas scrubbers to capture HCl and SOx emissions.
Emergency Spill Response
Spill Scenario: 5g - 100g of solid powder spill on the benchtop.
-
PPE Upgrade: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] If powder is fine and airborne, use an N95 respirator or work inside the hood.
-
Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or an oil-impregnated sweeping compound to suppress dust.
-
Cleanup:
-
Disposal: Place all paper towels, gloves, and scoop residue into the Solid Hazardous Waste bag (Scenario A).
References
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]1]
-
Fisher Scientific. "Safety Data Sheet: Halogenated Sulfonamide Analogs." Fishersci.com. ]">https://www.fishersci.com[1]
-
Washington State University. "Halogenated Solvents Disposal Guide." EHS.wsu.edu. [Link]1]
-
Temple University. "Halogenated Solvents in Laboratories - Chemical Waste Guide."[5] Temple.edu. [Link]1][5]
Sources
Personal protective equipment for handling 1-(4-Chlorophenyl)ethane-1-sulfonamide
This guide outlines the safety, logistical, and operational protocols for handling 1-(4-Chlorophenyl)ethane-1-sulfonamide .
Notice of Scientific Context: As a specific toxicological profile for this precise isomer may be limited in public databases, this guide employs a Structure-Activity Relationship (SAR) safety assessment. Protocols are derived from the hazardous properties of the sulfonamide pharmacophore (sensitization, irritation) and chlorinated aromatics (persistence, potential toxicity).
Part 1: Executive Safety Assessment (SAR Analysis)
Before handling, researchers must acknowledge the dual-nature of this molecule's hazard profile.[1]
| Hazard Domain | Predicted Risk Profile | Mechanistic Basis |
| Health (Acute) | Skin/Eye Irritant (Cat 2) | The acidic proton on the sulfonamide nitrogen ( |
| Health (Chronic) | Sensitizer | Sulfonamide moieties are known haptens; repeated exposure may trigger hypersensitivity (sulfa allergy) or Stevens-Johnson Syndrome-like reactions in susceptible individuals.[1] |
| Physical State | Solid / Dust Hazard | Likely a crystalline solid.[1][2] Electrostatic charging during weighing increases inhalation risk.[1] |
| Reactivity | Acidic / Nucleophilic | Stable under standard conditions but reacts vigorously with strong oxidizing agents and strong bases.[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
This protocol moves beyond "standard PPE" to a Barrier-Redundancy Model .[1]
Hand Protection (Permeation Dynamics)
-
Primary Layer: Nitrile Rubber (0.11 mm minimum) .
-
Rationale: Sulfonamides are polar; nitrile provides excellent resistance to polar solids.[1]
-
-
Secondary Layer (For Solutions): If dissolved in halogenated solvents (DCM) or polar aprotic solvents (DMF/DMSO), use Silver Shield (Laminate) or Viton undergloves.
-
Critical Check: Do not rely on latex.[1] Sulfonamides can permeate latex, and the protein in latex combined with the sensitizing nature of the chemical increases allergy risks.
-
Respiratory Protection
-
Solid State (Weighing/Transfer): N95 or P100 Respirator (if outside a fume hood) or PAPR (Powered Air Purifying Respirator) for quantities >10g.
-
Why: The benzylic position of the sulfonamide group suggests potential bioavailability if inhaled.
-
-
Solution State: Fume hood sash at working height (18 inches).
Eye & Body Defense[1]
-
Eyes: Chemical Splash Goggles (Indirect Venting).
-
Note: Safety glasses are insufficient for sulfonamide intermediates due to the risk of fine dust bypassing side shields.
-
-
Body: Tyvek® Lab Coat (Disposable) over standard cotton.
-
Reasoning: Cotton fibers can trap sulfonamide dust, which may then release later (e.g., in the office or home), leading to secondary sensitization. Disposable layers prevent cross-contamination.[1]
-
Part 3: Operational Workflows & Engineering Controls[1]
A. Receipt and Storage[1][3][4][5][6]
-
Inspection: Upon receipt, inspect the septum/cap for "crusting." Sulfonamides can sublime or crystallize on threads, creating dust upon opening.[1]
-
Storage Conditions: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).
-
Logic: Chlorinated benzylic centers can be prone to slow oxidative degradation or hydrolysis.[1]
-
B. The "Static-Free" Weighing Protocol
The highest risk of exposure occurs during weighing.[1]
-
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure to neutralize the weigh boat and spatula.
-
Damping: Place a damp paper towel (solvent-wet or water-wet) near the balance pan (not touching) to locally increase humidity and reduce static fly-off.[1]
-
Transfer: Use a closed-transfer technique if possible. If using a spatula, use a funnel with a long neck that reaches deep into the receiving vessel to minimize dust clouds.
C. Reaction Monitoring (TLC/HPLC)
-
Quenching: When taking aliquots for TLC, quench immediately in a vial containing MeOH/Water .[1]
-
Visualization: UV active (254 nm).
-
Stain: Hanessian’s Stain (Cerium Molybdate) or p-Anisaldehyde are effective for sulfonamides.[1]
Part 4: Emergency Response & Waste Disposal[1]
Decontamination Strategy (Solubility-Based)
Sulfonamides are weak acids.[1] They are generally insoluble in neutral water but highly soluble in basic aqueous solutions .[1]
-
Spill Cleanup (Solid):
-
Spill Cleanup (Solution):
Waste Stream Classification
| Waste Type | Classification | Disposal Path |
| Mother Liquors | Halogenated Organic | High-temperature incineration.[1] (Due to Cl-phenyl group).[1][3][4][5] |
| Solid Waste | Cytotoxic/Sensitizer | Segregated solid waste bin (Double-bagged).[1] |
| Aqueous Wash | Basic Aqueous | Adjust pH to 7–9 before disposal (Check local EHS regs).[1] |
Part 5: Process Visualization
The following diagram illustrates the "Chain of Custody" for safety during the experimental lifecycle of this compound.
Figure 1: Operational safety workflow emphasizing the critical control point at the weighing stage where dust exposure risk is highest.
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: Sulfonamide Class Hazards. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 2-(2-Chlorophenyl)ethane-1-sulfonamide (Structural Analog).[1] National Library of Medicine.[1] Retrieved from
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1-(4-Chlorophenyl)ethane-1-thiol (Precursor Analog). Retrieved from [1]
-
National Institutes of Health (NIH). (2019).[1] Removal of sulfonamides from wastewater: effects of pH and degradation. PubMed.[1] Retrieved from [6]
-
BenchChem. (2025).[1][2][7] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from
Sources
- 1. 1-(4-Chlorophenyl)ethane-1-thiol | 113682-50-1 [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-(2-Chlorophenyl)ethane-1-sulfonamide | C8H10ClNO2S | CID 13480213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Chlorophenyl)-1-(4-chlorophenyl)ethane (CAS 77008-62-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 6. Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
